2,2,2-trifluoro-N-[1-(4-methoxyphenyl)-3-(4-methylpiperazin-1-yl)-3-oxopropyl]acetamide
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Overview
Description
2,2,2-Trifluoro-N-[1-(4-methoxyphenyl)-3-(4-methylpiperazin-1-yl)-3-oxopropyl]acetamide is a synthetic compound with a molecular formula of C17H22F3N3O3 and a molecular weight of 373.4 g/mol . This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 2,2,2-trifluoro-N-[1-(4-methoxyphenyl)-3-(4-methylpiperazin-1-yl)-3-oxopropyl]acetamide involves several steps. The synthetic route typically includes the reaction of 4-methoxyphenylacetic acid with trifluoroacetic anhydride to form an intermediate, which is then reacted with 4-methylpiperazine and other reagents under specific conditions to yield the final product
Chemical Reactions Analysis
2,2,2-Trifluoro-N-[1-(4-methoxyphenyl)-3-(4-methylpiperazin-1-yl)-3-oxopropyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group or the piperazine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,2-Trifluoro-N-[1-(4-methoxyphenyl)-3-(4-methylpiperazin-1-yl)-3-oxopropyl]acetamide is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry and for the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications, although it is not currently used in clinical settings.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-[1-(4-methoxyphenyl)-3-(4-methylpiperazin-1-yl)-3-oxopropyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
2,2,2-Trifluoro-N-[1-(4-methoxyphenyl)-3-(4-methylpiperazin-1-yl)-3-oxopropyl]acetamide can be compared with other similar compounds, such as:
2,2,2-Trifluoroacetamide: This compound has a similar trifluoromethyl group but lacks the piperazine and methoxyphenyl moieties.
2,2,2-Trifluoro-1-(9-anthryl)ethanol: This compound contains a trifluoromethyl group and an anthryl moiety, making it structurally different but functionally similar in some reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[1-(4-methoxyphenyl)-3-(4-methylpiperazin-1-yl)-3-oxopropyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3N3O3/c1-22-7-9-23(10-8-22)15(24)11-14(21-16(25)17(18,19)20)12-3-5-13(26-2)6-4-12/h3-6,14H,7-11H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRYANFMSQRTTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC(C2=CC=C(C=C2)OC)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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